Cas no 888972-65-4 ((S)-1-Benzyl-3-propylpiperazine-2,5-dione)

(S)-1-Benzyl-3-propylpiperazine-2,5-dione structure
888972-65-4 structure
Product Name:(S)-1-Benzyl-3-propylpiperazine-2,5-dione
CAS No:888972-65-4
MF:C14H18N2O2
MW:246.304923534393
MDL:MFCD20434599
CID:2092417
PubChem ID:57966206
Update Time:2025-04-21

(S)-1-Benzyl-3-propylpiperazine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Benzyl-3-propylpiperazine-2,5-dione
    • SCHEMBL1714131
    • 888972-65-4
    • (3S)-1-benzyl-3-propylpiperazine-2,5-dione
    • 2,5-Piperazinedione, 1-(phenylmethyl)-3-propyl-, (3S)-
    • AKOS024262478
    • DB-202513
    • MDL: MFCD20434599
    • Inchi: 1S/C14H18N2O2/c1-2-6-12-14(18)16(10-13(17)15-12)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,17)/t12-/m0/s1
    • InChI Key: NRVVVSMDLOPXJD-LBPRGKRZSA-N
    • SMILES: O=C1[C@H](CCC)NC(CN1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.4Ų

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